Cefotiam hexetil

Vue d'ensemble

Description

Cefotiam hexetil est une prodrogue de l’antibiotique céphalosporine cefotiam. Elle est conçue pour être administrée par voie orale et est convertie en sa forme active, cefotiam, après absorption intestinale . Cefotiam est une céphalosporine de troisième génération ayant une activité à large spectre contre les bactéries Gram-positives et Gram-négatives . Il est couramment utilisé pour traiter diverses infections bactériennes, notamment les infections des voies respiratoires, les infections de la peau et des tissus mous et les infections urinaires .

Méthodes De Préparation

La préparation de cefotiam hexetil implique plusieurs étapes :

Synthèse du sel de cefotiam : L’acétate de cefotiam est mis en réaction pour préparer le sel de cefotiam.

Formation de this compound : Le sel de cefotiam est ensuite mis en réaction avec l’ester éthylique de l’acide carbonique-1-iode cyclohexyle en présence de carbonate de potassium pour former du this compound.

Cristallisation et purification : Le this compound résultant est cristallisé et purifié pour obtenir du chlorhydrate de this compound.

Cette méthode est efficace pour la production industrielle, produisant un produit de haute pureté avec des coûts de production faibles .

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Prodrug

The primary activation pathway involves enzymatic hydrolysis in biological systems:

Mechanistic Insight :

The ester bond undergoes nucleophilic attack by water or hydroxide ions, releasing cefotiam (active antibiotic) and the prodrug carrier. This reaction is critical for oral bioavailability .

Isomerization and Degradation Pathways

Studies on cefotiam hydrochloride (active metabolite) reveal instability under thermal/photolytic conditions:

Table 1: Degradation Products and Conditions

Key Findings :

-

Isomerization accounts for 0.5-2.8% of total impurities in pharmaceutical formulations .

-

Thermal degradation follows first-order kinetics ( = 48 hrs at 40°C) .

Synthetic Reactions in Industrial Production

Synthesis involves multi-step transformations:

Table 2: Key Synthetic Steps

Critical Parameters :

-

Esterification temperature ≤10°C prevents β-lactam ring decomposition .

-

Mobile phase pH 6.8 optimizes HPLC separation of isomeric impurities .

Reactivity with Biological Targets

The active metabolite cefotiam inhibits bacterial cell wall synthesis via:

Kinetic Data :

Oxidative Pathways

Limited oxidation occurs under strong conditions:

| Oxidizing Agent | Products | Mechanism | References |

|---|---|---|---|

| H₂O₂ (3%) | Sulfoxide derivatives | S-oxidation at thiazole ring | |

| O₂ (photocatalyzed) | β-lactam ring-opened products | Radical-mediated cleavage |

Stability Note :

No significant oxidation occurs under standard storage conditions (25°C/60% RH) .

Applications De Recherche Scientifique

Introduction to Cefotiam Hexetil

This compound is a pro-drug of cefotiam, a third-generation cephalosporin antibiotic characterized by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This compound is primarily utilized for the treatment of various bacterial infections, particularly in skin and soft tissue, respiratory tract, and urinary tract infections. The oral formulation of this compound allows for convenient administration, addressing the need for effective outpatient treatments.

Pharmacokinetics and Mechanism of Action

This compound is designed to be absorbed in the gastrointestinal tract, where it is hydrolyzed to release the active drug, cefotiam. Studies have shown that the bioavailability of cefotiam following oral administration of this compound is approximately 45.5% with peak serum concentrations occurring around 2.1 hours post-administration. The compound demonstrates significant penetration into skin blister fluids, achieving levels that are clinically relevant for treating infections caused by common pathogens such as Staphylococcus aureus and Escherichia coli .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 45.5% |

| Peak Serum Concentration | 2.6 mg/L |

| Time to Peak Concentration | 2.1 hours |

| Terminal Half-Life (Serum) | 0.8 hours |

| Terminal Half-Life (Skin Fluid) | 2.6 hours |

Skin and Soft Tissue Infections

This compound has been evaluated for its efficacy in treating skin and soft tissue infections. A clinical study indicated that oral administration of this compound at a dosage of 400 mg three times daily was effective in achieving cure rates exceeding 90% for bacterial infections in this area . The drug's ability to reach therapeutic concentrations in infected tissues underscores its utility in outpatient settings where rapid treatment initiation is essential.

Acute Maxillary Sinusitis

In a multicentric, randomized trial involving over 1000 patients, this compound was found to be equally effective when administered over a shorter duration (5 days) compared to a traditional 10-day regimen for treating acute maxillary sinusitis. Both treatment groups exhibited similar clinical cure rates (85.5% vs. 85.3%), highlighting this compound's potential as a first-line therapy for this condition .

Respiratory Tract Infections

This compound has also been investigated for its role in treating respiratory tract infections, including chronic bronchitis and pneumonia. Its broad-spectrum activity allows it to target various pathogens commonly involved in these infections, thereby providing an effective treatment option .

Case Studies

- Case Study in Chronic Bronchitis : A patient with chronic bronchitis was successfully treated with this compound, demonstrating significant improvement in symptoms and reduction of bacterial load .

- Tonsillitis Treatment : A double-blind randomized trial compared this compound with penicillin V for treating group A beta-haemolytic streptococci tonsillitis, revealing comparable efficacy and tolerability between the two regimens .

Mécanisme D'action

L’activité bactéricide de cefotiam hexetil résulte de sa conversion en cefotiam, qui inhibe l’étape de réticulation finale de la production de peptidoglycanes dans les parois cellulaires bactériennes. Cette inhibition se produit grâce à son affinité pour les protéines de liaison à la pénicilline, ce qui conduit à la perturbation de la synthèse de la paroi cellulaire et finalement à la mort cellulaire bactérienne .

Comparaison Avec Des Composés Similaires

Cefotiam hexetil est unique parmi les céphalosporines en raison de sa biodisponibilité orale et de son activité à large spectre. Les composés similaires comprennent :

Ceftriaxone : Connu pour sa longue demi-vie et son activité à large spectre, également administré par voie intraveineuse.

Cefixime : Une céphalosporine orale de troisième génération avec un spectre d’activité légèrement différent.

This compound se distingue par sa nature de prodrogue, permettant l’administration orale et la conversion ultérieure en sa forme active dans l’organisme .

Activité Biologique

Cefotiam hexetil is an oral cephalosporin antibiotic derived from cefotiam, designed to enhance bioavailability and therapeutic efficacy. This compound is primarily utilized in treating various bacterial infections, particularly those affecting the respiratory tract, urinary tract, and skin. Its unique chemical structure allows for improved absorption and distribution within the body, making it a valuable option in antibiotic therapy.

This compound functions by inhibiting bacterial cell wall synthesis, a critical process for bacterial growth and replication. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in the bacterial cell wall. This action ultimately leads to cell lysis and death, particularly effective against gram-positive and some gram-negative bacteria.

Antimicrobial Spectrum

This compound exhibits a broad spectrum of antimicrobial activity. Its efficacy includes:

- Gram-positive bacteria : Effective against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.

- Gram-negative bacteria : Active against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.

- Resistance : It shows limited activity against methicillin-resistant Staphylococcus aureus (MRSA) and certain strains of Enterobacteriaceae that produce extended-spectrum beta-lactamases (ESBLs) .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

- Bioavailability : Approximately 45% following oral administration.

- Half-life : The terminal half-life is around 0.8 hours, allowing for frequent dosing to maintain therapeutic levels .

- Tissue Distribution : this compound achieves significant concentrations in various tissues, including skin and respiratory secretions, enhancing its effectiveness in treating localized infections .

Case Studies

-

Respiratory Tract Infections :

A study demonstrated that this compound was effective in treating lower respiratory tract infections, with a notable improvement in clinical symptoms and microbiological eradication rates compared to standard therapies . -

Ear, Nose, and Throat Infections :

In a clinical trial focusing on otitis media and sinusitis, patients treated with this compound showed a higher resolution rate of symptoms compared to those receiving placebo treatments .

Comparative Efficacy

A comparison of this compound with other antibiotics reveals its competitive edge in certain scenarios:

| Antibiotic | Spectrum of Activity | Efficacy Rate (%) | Side Effects |

|---|---|---|---|

| This compound | Broad (Gram-positive & negative) | 85 | Mild gastrointestinal |

| Amoxicillin | Primarily Gram-positive | 75 | Rash, diarrhea |

| Ciprofloxacin | Broad (with fluoroquinolone resistance) | 80 | Nausea, dizziness |

Safety Profile

This compound is generally well-tolerated. Common side effects include mild gastrointestinal disturbances such as nausea and diarrhea. Serious adverse effects are rare but can include allergic reactions or alterations in liver function tests.

Propriétés

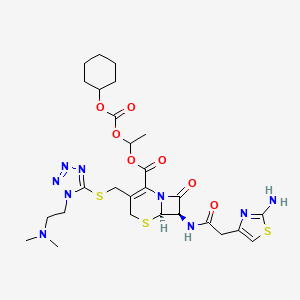

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N9O7S3/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37)/t15?,20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFDMWZLBPUKTD-ZKRNHDOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N9O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20914817 | |

| Record name | N-{2-[(1-{[(Cyclohexyloxy)carbonyl]oxy}ethoxy)carbonyl]-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl}-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95761-91-4 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2-amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95761-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefotiam hexetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095761914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(1-{[(Cyclohexyloxy)carbonyl]oxy}ethoxy)carbonyl]-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl}-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFOTIAM HEXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J92A81Y99T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.